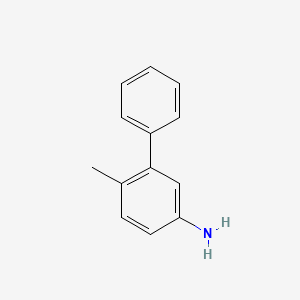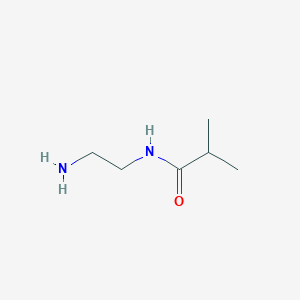
N-(2-Aminoethyl)-2-methylpropanamid
Übersicht
Beschreibung
N-(2-aminoethyl)-2-methylpropanamide, also known as AEMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AEMP is a derivative of 2-methylpropanamide and is synthesized through a simple process.
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by N-(2-aminoethyl)-2-methylpropanamide are currently unknown It’s possible that this compound could influence multiple pathways, leading to a range of downstream effects
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can impact how N-(2-aminoethyl)-2-methylpropanamide interacts with its targets . .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-aminoethyl)-2-methylpropanamide in lab experiments include its high yield and purity, its low toxicity towards normal cells, and its potential applications in various fields. The limitations of using N-(2-aminoethyl)-2-methylpropanamide in lab experiments include its limited solubility in water, which may affect its bioavailability, and its potential instability under certain conditions, which may affect its activity.
Zukünftige Richtungen
There are several future directions for the study of N-(2-aminoethyl)-2-methylpropanamide, including the development of new anticancer and antibacterial agents based on its structure, the synthesis of new metal-organic frameworks and metal complexes based on its ligand properties, and the investigation of its potential applications in other fields, such as catalysis and material science. Further studies are also needed to fully understand the mechanism of action of N-(2-aminoethyl)-2-methylpropanamide and its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Sicherheitsbewertung von Materialien für den Lebensmittelkontakt
N-(2-Aminoethyl)-2-methylpropanamid: wurde hinsichtlich seiner Sicherheit als Comonomer bei der Herstellung von Dosenbeschichtungen, die direkt mit Lebensmitteln in Kontakt kommen, bewertet. Die Europäische Behörde für Lebensmittelsicherheit (EFSA) kam zu dem Schluss, dass seine Verwendung keine Sicherheitsbedenken aufwirft, wenn die Migration 0,05 mg/kg Lebensmittel nicht übersteigt. Die Bildung von Oligomeren während des Herstellungsprozesses, die in die Lebensmittel migrieren können, erfordert jedoch weitere Untersuchungen, um ihre Genotoxizität oder andere Toxizitätsendpunkte zu bewerten .
Herstellung von Nanocellulose-Aerogelen
Diese Verbindung wurde bei der Synthese von aminomodifizierten sphärischen Nanocellulose-Aerogelen verwendet. Diese Aerogel werden durch die Einführung von Aminogruppen über C–O–Si-Bindungen zwischen Cellulose-Nanokristallen (CNC) und der Verbindung hergestellt. Die Aerogel weisen eine nanoporoöse Netzwerkstruktur auf und haben potenzielle Anwendungen bei der CO2-Abscheidung durch kovalente Bindung .
Biotinylierung von Biomolekülen
In biologischen Anwendungen werden This compound-Derivate zur Biotinylierung von Biomolekülen verwendet. Dieser Prozess beinhaltet die Markierung von Biomolekülen, die Carboxy-, Phosphonyl- oder Carbonylgruppen enthalten, was es zu einem wertvollen Werkzeug für verschiedene biologische Assays macht und die Empfindlichkeit von Nachweismethoden erhöht .
Synthese von Peptidnukleinsäuren (PNA)
Das Monomer von PNA, das strukturell dem This compound ähnelt, ist entscheidend für die Bindung an Ziel-DNA- oder RNA-Sequenzen mit erhöhter Affinität und Stabilität. Diese Eigenschaft macht PNAs zu wertvollen Werkzeugen für die Genregulation, Diagnostik und Therapeutika .
Biochemische Analyse
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-aminoethyl)-2-methylpropanamide may change over time. This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
N-(2-aminoethyl)-2-methylpropanamide may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could potentially influence its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
N-(2-aminoethyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-5(2)6(9)8-4-3-7/h5H,3-4,7H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFVUBFMFJOFIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506741 | |
| Record name | N-(2-Aminoethyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53673-16-8 | |
| Record name | N-(2-Aminoethyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

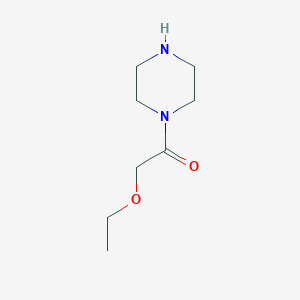
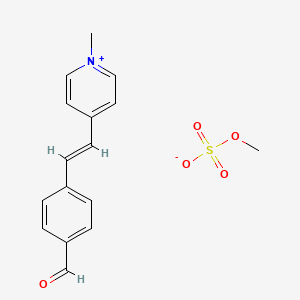
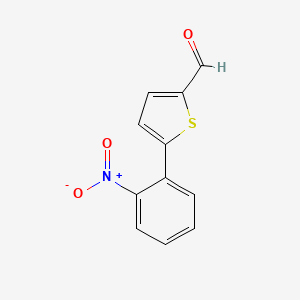
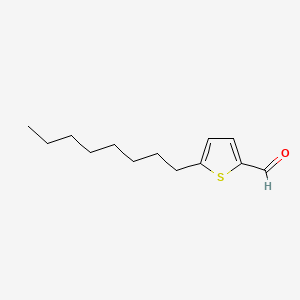
![2-[3-(1-Piperidinyl)propoxy]benzaldehyde](/img/structure/B1610514.png)
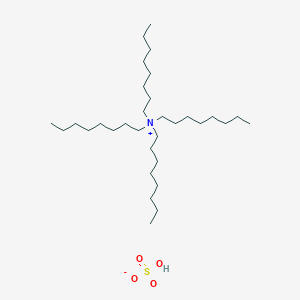
![6-Iodo-1-[6-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B1610518.png)
![5-Hydroxybenzo[c]isoxazole](/img/structure/B1610519.png)


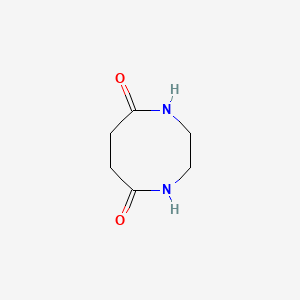

![7-Chloroimidazo[1,2-a]pyrimidin-5-amine](/img/structure/B1610530.png)
